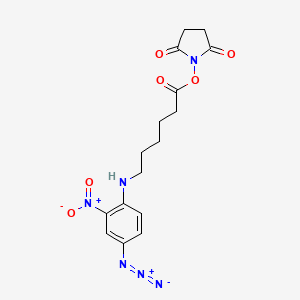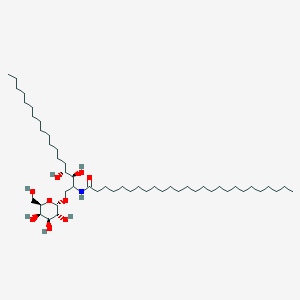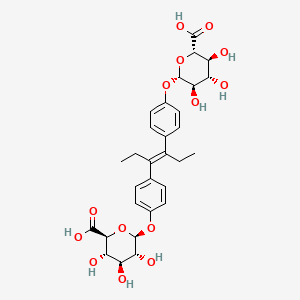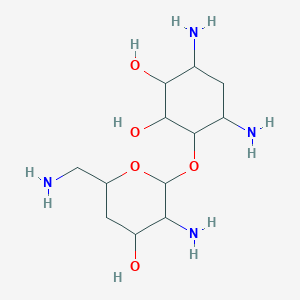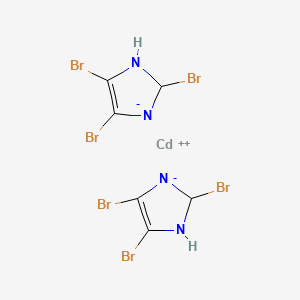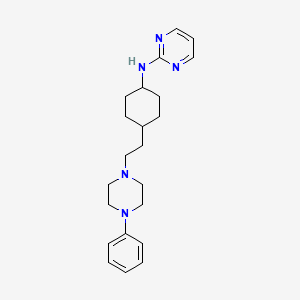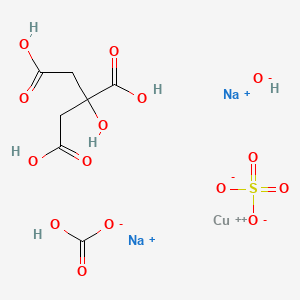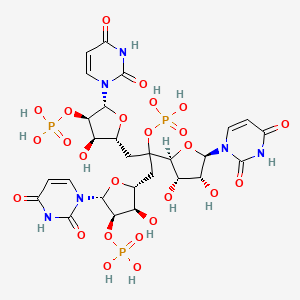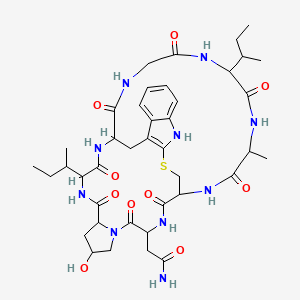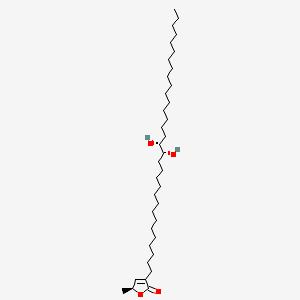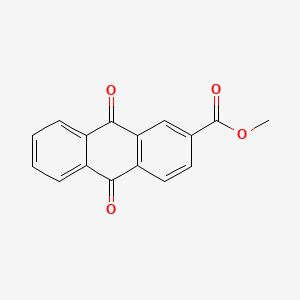
2-Carbomethoxy-9,10-anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-carbomethoxy-9,10-anthraquinone is an anthraquinone that is 9,10-anthraquinone substituted by a methoxycarbonyl group at position 2. It has been isolated from the roots of Rubia yunnanensis. It has a role as a plant metabolite. It is an anthraquinone, an aromatic ester and a methyl ester.
Aplicaciones Científicas De Investigación
Pharmaceutical and Medical Applications
2-Carbomethoxy-9,10-anthraquinone, as a derivative of anthraquinones, holds significant promise in pharmaceutical and medical fields. Malik and Müller (2016) highlight that anthraquinones have been used for centuries in medical applications, including as laxatives, antimicrobial, and anti-inflammatory agents. They are currently employed in therapies for conditions like constipation, arthritis, multiple sclerosis, and cancer (Malik & Müller, 2016).
Natural Compound Derivation
Ling et al. (2002) conducted research on the Malaysian medicinal plant, Saprosma scortechinii, and isolated various anthraquinones, including derivatives of 2-Carbomethoxy-9,10-anthraquinone. These compounds are important for understanding the chemical composition and potential therapeutic applications of medicinal plants (Ling et al., 2002).
Metal Ion Transport and Extraction
Dadfarnia et al. (1993) explored the use of 9,10-anthraquinone derivatives in the solvent extraction and membrane transport of metal ions, demonstrating their efficacy as carriers, particularly for calcium ions (Dadfarnia et al., 1993).
Photosemiconducting Properties
Mahajan et al. (2002) investigated organic compounds derived from 9,10-anthraquinone, including a 1-(2-methoxy benzyloxy)-8-hydroxy-9,10-anthraquinone, for their optical and photosemiconducting properties. These findings are crucial for developing new materials with unique optical characteristics (Mahajan et al., 2002).
DNA Interaction
Pandey and Weetall (1994) examined the potential of 9,10-anthraquinone derivatives in the electrochemical detection of compounds that intercalate within DNA. This has implications for understanding the interactions between these compounds and genetic material, which is relevant for drug development (Pandey & Weetall, 1994).
Dyeing Properties
Bechtold, Fitz-Binder, and Turcanu (2010) studied the electrochemical characteristics and dyeing properties of 9,10-anthraquinones, which are essential for the textile industry. The findings provide insights into the use of these compounds in the development of new dyes and pigments (Bechtold, Fitz-Binder, & Turcanu, 2010).
Propiedades
Nombre del producto |
2-Carbomethoxy-9,10-anthraquinone |
|---|---|
Fórmula molecular |
C16H10O4 |
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
methyl 9,10-dioxoanthracene-2-carboxylate |
InChI |
InChI=1S/C16H10O4/c1-20-16(19)9-6-7-12-13(8-9)15(18)11-5-3-2-4-10(11)14(12)17/h2-8H,1H3 |
Clave InChI |
JJFLSBOGTGPZMM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



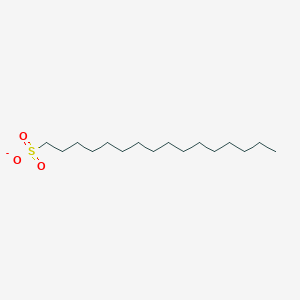
![1-(2,4-Difluorophenyl)-3-[4-(2-pyridinyl)-2-thiazolyl]urea](/img/structure/B1228882.png)
![4-Ethylbenzoic acid [2-(2-ethoxyanilino)-2-oxo-1-phenylethyl] ester](/img/structure/B1228883.png)
![3-fluoro-6a,7,8,9,10,11-hexahydro-6H-azepino[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide](/img/structure/B1228885.png)
